3-Isopropyl-5-methyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-methyl-3-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C11H14N2/c1-7(2)11-9-6-8(3)4-5-10(9)12-13-11/h4-7H,1-3H3,(H,12,13) |
InChI Key |
JNVPTULSYUHFOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Indazole Derivatives and Analogues of 3 Isopropyl 5 Methyl 1h Indazole
General Strategies for Indazole Core Construction
The construction of the fundamental indazole ring system can be achieved through several established and emerging synthetic routes. benthamdirect.comorganic-chemistry.orgchemicalbook.com These methods often involve the formation of the crucial N-N bond and subsequent cyclization to form the bicyclic indazole structure.
Cyclization Reactions (e.g., involving hydrazine (B178648) derivatives, o-fluorobenzaldehydes)
A common and practical approach to synthesizing indazoles involves the condensation and cyclization of hydrazine derivatives with appropriately substituted carbonyl compounds. chemicalbook.comresearchgate.netacs.orgacs.org One notable method is the reaction of o-fluorobenzaldehydes or their O-methyloxime derivatives with hydrazine. researchgate.netacs.orgacs.orgacs.orgnih.gov This reaction proceeds via nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by intramolecular cyclization to form the indazole ring. The use of O-methyloximes can be advantageous as it can prevent a competing Wolff-Kishner reduction that may occur with the free aldehyde. researchgate.netacs.orgnih.gov
The mechanism for the conversion of o-fluorophenylhydrazones to indazoles in the presence of excess hydrazine is thought to involve the substitution of the aryl fluoride (B91410) with another molecule of hydrazine, followed by cyclization. acs.org Other precursors, such as those with a nitro leaving group, have also been utilized in similar condensation reactions with hydrazines to form the indazole core. acs.org
Transition Metal-Catalyzed Approaches (e.g., Palladium-catalyzed reactions)
Transition metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering high efficiency and functional group tolerance. nitk.ac.inbenthamdirect.combohrium.comnih.gov Palladium-catalyzed reactions are particularly prominent in this area. researchgate.netmdpi.comrsc.org
One strategy involves the palladium-catalyzed reaction between 2-bromobenzaldehydes and arylhydrazines to afford 1-aryl-1H-indazoles. researchgate.net This method typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand and a base. Another approach is the palladium-catalyzed intramolecular C-H amination of hydrazones derived from 2-bromobenzyl bromides. researchgate.net The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium, has also been employed to synthesize indazole derivatives from bromo-indazole carboxamides and various organoboronic acids. rsc.org
Furthermore, palladium-catalyzed benzannulation of pyrazoles with alkynes provides a route to fluorescent indazoles. acs.org This method involves the construction of the benzene (B151609) ring onto a pre-existing pyrazole (B372694) core.
| Catalyst System | Reactants | Product Type | Reference |
| Pd(OAc)₂, PPh₃ | 1H-indazole, Aryl halides | C3-arylated 1H-indazoles | mdpi.com |
| PdCl₂(dppf)·DCM | Bromo-indazole carboxamide, Organoboronic acids | Substituted indazole carboxamides | rsc.org |
| Pd(OAc)₂ | Pyrazoles, Internal alkynes | Fluorescent indazoles | acs.org |
| Pd catalyst, Phosphorus chelating ligands | 2-Bromobenzaldehydes, Arylhydrazines | 1-Aryl-1H-indazoles | researchgate.net |
Electrochemical Preparations
Electrochemical methods offer a green and efficient alternative for the synthesis of indazole derivatives. nih.gov These methods can often be performed under mild conditions without the need for harsh reagents. An electrochemical radical Csp²–H/N–H cyclization of arylhydrazones has been developed to produce 1H-indazoles. rsc.org This approach utilizes anodic oxidation to generate radical intermediates that subsequently cyclize.
Furthermore, the selective electrochemical synthesis of 1H-indazoles and their corresponding N-oxides has been demonstrated, where the outcome of the reaction is dependent on the cathode material used. nih.govresearchgate.net This highlights the versatility of electrochemical methods in controlling product formation.
Regioselective Functionalization of the Indazole Nucleus
Once the indazole core is constructed, its functionalization at specific positions is crucial for developing analogues with desired properties. Regioselectivity, the control of which position on the ring is modified, is a key challenge in indazole chemistry. nih.govnih.gov
N1- and N2-Alkylation Strategies and Selectivity Control
The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially be alkylated. nih.govbeilstein-journals.org The regioselectivity of N-alkylation is influenced by several factors, including the substrate's electronic properties, the nature of the alkylating agent, the base, and the solvent used. nih.govnih.gov Generally, direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2-substituted products. beilstein-journals.org
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.org However, N2-alkylation can be favored under kinetic control. researchgate.net The choice of base and solvent plays a critical role in directing the regioselectivity. For instance, the use of certain bases and solvents can favor the formation of a specific tautomer or its corresponding anion, thereby influencing the site of alkylation. nih.gov Some studies have shown that employing specific reaction conditions can lead to highly selective N1 or N2 alkylation. nih.govresearchgate.net For example, the use of certain trifluoromethanesulfonic acid or copper(II) triflate has been shown to promote selective N2-alkylation. researchgate.net Quantum mechanical calculations have been used to understand the factors governing this selectivity, suggesting that the energy difference between the tautomeric forms of the indazole substrate is a key determinant. wuxibiology.com
| Reaction Conditions | Predominant Isomer | Key Factors | Reference |
| K₂CO₃, DMF | Mixture of N1 and N2 | Base and solvent system | nih.gov |
| Trifluoromethanesulfonic acid or Cu(II) triflate, Alkyl 2,2,2-trichloroacetimidates | N2-alkylated indazoles | Acid promoter and specific alkylating agent | researchgate.net |
| NaH, THF with electron-deficient indazoles | N1-alkylated indazoles | Chelation control with Na⁺ | nih.govbeilstein-journals.org |
C3-Functionalization Methods (e.g., halogenation, aminomethylation)
The C3 position of the indazole ring is another important site for functionalization. chim.itacs.org However, direct functionalization at C3 can be challenging due to the electronic nature of the ring. nih.gov
Halogenation at the C3 position is a valuable transformation as the resulting 3-haloindazoles can serve as versatile intermediates for further modifications, such as cross-coupling reactions. chim.it Various reagents can be used for C3-halogenation, including N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). chim.it Electrochemical methods have also been developed for the C3-halogenation of 2H-indazoles using sodium halides as the halogen source, offering a more environmentally friendly approach. researchgate.net The selectivity of halogenation can be influenced by the reaction conditions and the specific halogenating agent used. chemrxiv.org
Aminomethylation and other C-C bond-forming reactions at the C3 position are also of significant interest. Palladium-catalyzed isocyanide insertion has been utilized for the C3-functionalization of 2H-indazoles. acs.org Copper-hydride catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been reported to produce C3-allyl 1H-indazoles with high enantioselectivity. nih.govacs.orgmit.edu This method employs an "umpolung" strategy where the indazole acts as an electrophile. nih.gov
Substitution at the Benzene Ring (e.g., C5, C6)
Functionalization of the benzene portion of the indazole ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. Substitutions at the C5 and C6 positions are common and can be introduced either before or after the formation of the indazole ring.
One approach involves the synthesis of 6-substituted aminoindazole derivatives. nih.gov This can be achieved by starting with a 6-nitroindazole (B21905) derivative, which undergoes reduction to the corresponding 6-aminoindazole. nih.gov For instance, 6-nitro indazole compounds can be reduced under hydrogen gas to yield the 6-amino indazole derivatives. nih.gov These amino groups can then be further modified to introduce a variety of substituents. nih.gov
Another common strategy is the introduction of a carboxylic acid group at the C5 position. For example, 7-Chloro-3-methyl-1H-indazole-5-carboxylic acid has been synthesized, demonstrating that multiple substitutions can be achieved on the benzene ring. The synthesis of N-alkyl-substituted indazole-5-carboxamide derivatives has also been reported, highlighting the utility of the C5 position for introducing diverse functional groups. thieme-connect.com These carboxamide derivatives are often synthesized from the corresponding indazole-5-carboxylate esters. thieme-connect.com
The table below summarizes examples of synthetic approaches for C5 and C6 substitution on the indazole ring.
| Starting Material | Reagents and Conditions | Product | Position of Substitution |
| 6-Nitro indazole derivatives | Hydrogen gas | 6-Amino indazole derivatives | C6 |
| Methyl 1H-indazole-5-carboxylate | 1. 60% NaH oil dispersion in DMF2. Further derivatization | 1-Methyl-1H-indazole-5-carboxylic acid and derivatives | C5 |
| 1-(2-amino-5-bromophenyl)ethanone | N-chlorosuccinimide in CH2Cl2, followed by further steps | 7-Chloro-3-methyl-1H-indazole-5-carboxylic acid | C5, C7 |
Specific Approaches for Incorporating Isopropyl and Methyl Substituents in Indazole Analogues
The introduction of specific alkyl groups, such as isopropyl and methyl groups, at defined positions of the indazole scaffold is essential for creating analogues of 3-isopropyl-5-methyl-1H-indazole.
The methyl group at the C5 position is typically introduced by starting with a correspondingly substituted precursor, such as a substituted o-toluidine (B26562) or a related benzene derivative that already contains the methyl group.
Introducing the isopropyl group at the C3 position presents a different synthetic challenge. Direct C3-alkylation of the indazole ring is often difficult due to the low nucleophilicity of the C3 position. nih.gov Therefore, methods for the construction of the indazole ring that simultaneously install the C3 substituent are often preferred.
One of the most powerful and versatile methods for synthesizing 3-substituted-1H-indazoles is the [3+2] cycloaddition reaction between an aryne and a diazo compound or a hydrazone. orgsyn.orgnih.govacs.org This approach allows for the introduction of a wide variety of substituents at the C3 position, including alkyl groups. nih.govacs.org For instance, N-tosylhydrazones derived from aldehydes can react with in situ generated arynes to afford 3-substituted indazoles. thieme-connect.comacs.orgresearchgate.net While this method works well for N-tosylhydrazones derived from aromatic aldehydes, those from aliphatic aldehydes are noted to be less suitable substrates. thieme-connect.com However, the reaction can accommodate alkyl groups, albeit sometimes less satisfactorily than aryl or vinyl groups. nih.govacs.org
A specific method for the synthesis of 3-alkyl-1H-indazoles involves the 1,3-dipolar cycloaddition of α-substituted α-diazomethylphosphonates with arynes. acs.org This reaction can efficiently produce 1H-indazoles with 3-alkyl substitution in good yields. orgsyn.org Another approach involves the reaction of arynes with N-aryl/alkylhydrazones, which leads to 1,3-disubstituted indazoles. nih.govacs.org
For the synthesis of 3-methyl-1H-indazole specifically, a process has been described starting from acetophenone (B1666503). nih.gov The process involves the nitration of acetophenone to 2-nitroacetophenone, followed by reduction to 2-aminoacetophenone (B1585202). nih.gov The 2-aminoacetophenone is then diazotized and cyclized to form 3-methyl-1H-indazole. nih.gov
The table below outlines key synthetic strategies for incorporating C3 substituents.
| Synthetic Strategy | Key Reactants | Resulting Substituent at C3 | Key Features |
| [3+2] Cycloaddition | Arynes and N-tosylhydrazones | Aryl, Vinyl, Alkyl | In situ generation of diazo compounds. nih.govacs.org |
| [3+2] Cycloaddition | Arynes and α-diazomethylphosphonates | Aryl, Alkyl | Efficient for 3-alkyl substitution. acs.orgorgsyn.org |
| Diazotization and Cyclization | 2-Aminoacetophenone | Methyl | Multi-step process from acetophenone. nih.gov |
| CuH-Catalyzed Allylation | N-(Benzoyloxy)indazoles and allenes | Allyl (forms quaternary center) | Highly C3-selective, employs umpolung strategy. nih.govmit.edufigshare.com |
Computational Chemistry and in Silico Approaches in Indazole Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery involving indazole scaffolds, docking is used to simulate the interaction between an indazole derivative (the ligand) and a biological target, typically a protein or enzyme. This method is crucial for predicting the binding mode and affinity of a ligand, thereby providing a basis for understanding its potential biological activity. jocpr.com
Studies on various indazole derivatives have successfully employed molecular docking to elucidate their binding to different cancer-related proteins. For instance, docking studies have been performed on indazole derivatives against targets like the renal cancer-associated protein (PDB: 6FEW) and the Murine double minutes-2 (MDM2) receptor, which is involved in p53 regulation. jocpr.comnih.govresearchgate.net These simulations help identify the most promising candidates for further development by ranking them based on their predicted binding energies and interaction patterns. researchgate.net
The analysis of binding affinities, often expressed in kcal/mol, is a key outcome of molecular docking simulations. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and its target. For example, in a study of novel 3-carboxamide indazole derivatives, compounds 8v, 8w, and 8y were identified as having the highest binding energies when docked with a renal cancer-related protein. nih.govresearchgate.net Similarly, computational analysis of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) showed strong binding affinities of -6.89 kcal/mol and -7.45 kcal/mol with the proteins 1EOU and 5FDC, respectively, suggesting its potential as an anticonvulsant agent. asianresassoc.org
Beyond just the binding energy, docking analyses provide detailed views of the molecular interactions at the atomic level. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the docking of N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, an azaindazole derivative, revealed a strong interaction with the active site amino acid GLN72 and HIS73 in the MDM2 receptor, with a notable binding energy of -3.592025e+02 kcal/mol. jocpr.com Another study on thiazole (B1198619) conjugates linked to other heterocycles demonstrated arene-cation interactions with specific residues like Lys106 and Arg96. semanticscholar.org These detailed interaction maps are invaluable for understanding the structural basis of a compound's activity.
Table 1: Examples of Molecular Docking Binding Affinities for Indazole and Related Derivatives
| Compound/Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) | 1EOU | -6.89 | Not Specified |
| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) | 5FDC | -7.45 | Not Specified |
| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (3c) | MDM2-p53 | -3.592025e+02 | GLN72, HIS73 |
| 3-amine/alkoxy substituted-azaindazoles | Pheripheral benzodiazepine (B76468) receptor (PBR) | -2.579182e+02 to -2.863714e+02 | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 |
| 3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound 1) | Homo sapiens Rho6 protein | -6.8 | Lys106 |
| Thiazole derivative 5a | Homo sapiens Rho6 protein | -8.2 | Arg96 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ej-chem.org For indazole derivatives, QSAR studies are instrumental in understanding how different structural modifications influence their therapeutic effects, such as their potency as anticancer agents. nih.gov
These studies involve developing models that correlate physicochemical descriptors of the molecules (e.g., electronic, steric, and hydrophobic properties) with their observed biological activities. ej-chem.orgnih.gov The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net
Both 2D and 3D-QSAR models are developed for indazole and related heterocyclic compounds. 2D-QSAR models use descriptors derived from the 2D representation of the molecule, while 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules and the spatial distribution of their properties. nih.govresearchgate.netrsc.org
The development process involves selecting a set of molecules with known activities, calculating relevant molecular descriptors, and then using statistical methods like partial least squares (PLS) to build the model. nih.govresearchgate.net For example, 3D-QSAR studies on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors have utilized both Field and Gaussian-based models. nih.gov
A crucial step in QSAR modeling is rigorous validation to ensure the model's robustness and predictive power. This includes internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds that were not used in model development (e.g., predictive r²). researchgate.netrsc.orgmdpi.com Statistically significant models are characterized by high values of q² and r². researchgate.netmdpi.com For instance, a 3D-QSAR model for azaaurone derivatives yielded a CoMSIA model with a q² of 0.739 and an r² of 0.844, indicating good predictive ability. rsc.org
Table 2: Statistical Validation Parameters for Representative QSAR Models
| Compound Class | Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (External Test Set) |
|---|---|---|---|---|
| Thiazole Derivatives | 2D-QSAR | 0.8619 | 0.9521 | Not Specified |
| Thiazole Derivatives | 3D-QSAR (kNN-MFA) | 0.8283 | Not Specified | 0.4868 |
| Azaaurone Derivatives | 2D-QSAR | Not Specified | 0.871 | 0.914 |
| Azaaurone Derivatives | 3D-QSAR (CoMSIA) | 0.739 | 0.844 | 0.932 |
| Quinoline Derivatives | 2D-QSAR | Not Specified | 0.8274 | 0.8454 |
| Quinoline Derivatives | 3D-QSAR (CoMFA) | > 0.5 | Not Specified | 0.878 |
| Quinoline Derivatives | 3D-QSAR (CoMSIA) | > 0.5 | Not Specified | 0.876 |
This table presents statistical data from various QSAR studies on heterocyclic compounds to illustrate typical validation metrics. researchgate.netrsc.orgmdpi.com
A major advantage of 3D-QSAR studies is the generation of contour maps that visualize the regions around the molecule where specific properties are favorable or unfavorable for activity. nih.gov For indazole derivatives studied as HIF-1α inhibitors, steric and electrostatic maps provided a structural framework for understanding how substitutions on the indazole ring affect inhibitory potency. nih.gov These maps can highlight areas where bulky groups (steric effects) or electron-withdrawing/donating groups (electrostatic effects) would enhance or diminish activity. This information is critical for the rational design of new derivatives with improved biological profiles. nih.gov Similarly, 2D-QSAR studies can identify specific descriptors, such as T_C_C_4, that are major contributors to the biological activity. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational changes of both the ligand and the target protein upon binding. nih.govnih.gov
For indazole-based inhibitors, MD simulations are used to assess the stability of the docked pose and to analyze the dynamic behavior of the ligand-receptor complex. nih.gov These simulations can reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to the ligand's presence.
The stability of the ligand-receptor complex is a key factor in determining the efficacy of a drug candidate. MD simulations are employed to evaluate this stability over a period of time, typically nanoseconds to microseconds. nih.govnih.gov In a study of a potent indazole derivative targeting HIF-1α, MD simulation confirmed that the compound remained stably bound within the active site of the protein, validating the docking results and affirming its good binding efficiency. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for investigating indazole derivatives. DFT is widely employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of these molecules. Methods like B3LYP, often paired with basis sets such as 6-311+G, are utilized to achieve a balance between computational cost and accuracy. These calculations are fundamental for understanding the intrinsic properties of the indazole core and how different substituents influence its behavior.
The process typically begins with the optimization of the molecule's ground-state geometry, which ensures that all subsequent property calculations are performed on the most stable conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
The electronic properties of a molecule are critical determinants of its chemical reactivity and biological activity. DFT calculations provide access to several key electronic descriptors for indazole derivatives.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. These maps are invaluable for predicting how a molecule will interact with biological targets, such as proteins and enzymes, by highlighting sites for potential hydrogen bonding and other non-covalent interactions.
Below is an illustrative table of electronic properties that could be calculated for an indazole derivative using DFT.
Table 1: Representative Electronic Properties of an Indazole Derivative (Illustrative Data)
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.8 eV |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies; an indicator of chemical reactivity. | 4.4 eV |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 6.2 eV |
| Electron Affinity | The energy released when an electron is added to the molecule. | 1.8 eV |
| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. | 4.0 eV |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | 2.2 eV |
Note: The values in this table are hypothetical and serve as a representative example of data obtained from DFT calculations for indazole derivatives. They are not specific to 3-Isopropyl-5-methyl-1H-indazole.
Theoretical studies using DFT are instrumental in elucidating reaction mechanisms involving indazole compounds. By calculating the energies of reactants, transition states, and products, computational chemists can map out the entire potential energy surface of a chemical reaction. This allows for the determination of activation barriers and reaction pathways, providing a detailed, step-by-step understanding of how a reaction proceeds.
Furthermore, the electronic properties derived from DFT, such as MEP maps and frontier orbital analysis, help explain the regioselectivity and stereoselectivity of reactions. For instance, by identifying the most nucleophilic or electrophilic sites on the indazole ring, researchers can predict where a reaction is most likely to occur. These theoretical insights can guide the design of more efficient and selective synthetic routes for novel indazole derivatives.
In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In modern drug discovery, assessing the pharmacokinetic properties of a compound is as crucial as evaluating its pharmacodynamic effects. In silico ADME prediction tools have become standard in the early phases of research to forecast a molecule's behavior in the body. mdpi.com For indazole derivatives, various computational models and webservers, such as Swiss-ADME, are used to predict their ADME profiles. asianpubs.orgresearchgate.netnih.gov
These tools calculate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. Key predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450. mdpi.com Additionally, drug-likeness is evaluated using established guidelines such as Lipinski's Rule of Five, which helps to identify compounds with a higher probability of becoming orally bioavailable drugs. nih.gov This computational screening allows for the early identification of candidates with potentially poor pharmacokinetic properties, saving significant time and resources. researchgate.net
The findings from these predictions help prioritize which indazole derivatives should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. asianpubs.orgresearchgate.net
Table 2: Representative In Silico ADME Profile for an Indazole Derivative (Illustrative Data)
| ADME Parameter | Description | Predicted Outcome |
| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol |
| LogP (o/w) | The logarithm of the octanol/water partition coefficient; a measure of lipophilicity. | < 5 |
| H-Bond Donors | Number of hydrogen bond donors in the molecule. | < 5 |
| H-Bond Acceptors | Number of hydrogen bond acceptors in the molecule. | < 10 |
| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High |
| BBB Permeant | Prediction of the ability to cross the blood-brain barrier. | Low |
| Lipinski's Rule | A rule of thumb to evaluate drug-likeness. | Yes (0 violations) |
| Bioavailability Score | An overall score predicting the fraction of an administered dose that reaches systemic circulation. | 0.55 |
Note: The values in this table are hypothetical and represent typical parameters evaluated using in silico ADME prediction tools for drug candidates. They are not specific to this compound.
Structure Activity Relationship Sar of 3 Isopropyl 5 Methyl 1h Indazole Derivatives
Impact of Isopropyl Group Substitution at C3 Position on Biological Potency and Selectivity
The C3 position of the indazole ring is a critical site for substitution, and the nature of the group at this position significantly influences biological activity. Often, a hydrophobic group at C3 is beneficial for potency. For instance, in a series of indazole derivatives designed as anti-cancer agents, compounds with a hydrophobic group based on substituted phenyl linked to the C3 position showed significant activity. nih.gov
The importance of the C3 substituent is not limited to just providing a hydrophobic interaction. In studies on indoleamine 2,3-dioxygenase 1 (IDO1) enzyme inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position of the 1H-indazole ring was found to be crucial for potent in vitro inhibitory activity. mdpi.comnih.gov This indicates that the C3 position can accommodate a variety of functional groups that can form key interactions with a biological target. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors like Linifanib, further highlighting the strategic importance of functionalization at the C3 position for enhancing antitumor activity. nih.gov
| C3 Substituent | Biological Target/Activity | SAR Finding | Reference |
| Substituted Phenyl (hydrophobic) | Cancer Cell Lines | Essential for anti-cancer activity when paired with a hydrophilic group at C6. | nih.gov |
| Carbohydrazide Moiety | IDO1 Enzyme | The presence of this group at C3 was crucial for strong inhibitory activity. | mdpi.comnih.gov |
| 1H-indazole-3-amine | Kinases (e.g., in Linifanib) | Acts as an effective hinge-binding fragment, critical for kinase inhibition. | nih.gov |
Influence of Methyl Group Substitution at C5 Position on Biological Activity
The C5 position on the benzene (B151609) ring portion of the indazole scaffold is another key location for modification that can significantly affect biological outcomes. The introduction of different substituted aromatic groups at the C5 position via coupling reactions allows for the exploration of various interactions with biological targets, thereby influencing the compound's activity. nih.gov
In a study evaluating the anti-proliferative activity of 3,5-disubstituted indazole derivatives against the Hep-G2 human hepatoma cell line, the substituent on the benzene ring attached at the C5 position had a profound effect. A clear trend was observed, indicating that fluoro substituents were particularly important for activity. The order of potency was generally found to be: 3,5-difluoro substituent > 4-fluoro substituent > 3-fluoro substituent > 4-trifluoromethoxy substituent. nih.gov This demonstrates the sensitivity of the biological activity to the electronic nature and positioning of substituents at the C5 position.
| Substituent at C5 (via an attached benzene ring) | Cell Line | Observed Potency Trend | Reference |
| 3,5-difluorophenyl | Hep-G2 | Most potent in the series. | nih.gov |
| 4-fluorophenyl | Hep-G2 | More potent than 3-fluoro and 4-trifluoromethoxy. | nih.gov |
| 3-fluorophenyl | Hep-G2 | More potent than 4-trifluoromethoxy. | nih.gov |
| 4-trifluoromethoxyphenyl | Hep-G2 | Least potent among the tested fluoro-analogues. | nih.gov |
Role of Substituents on the Indazole Nitrogen Atoms (N1 and N2) in Modulating Activity
Substitutions on the N1 and N2 nitrogen atoms of the pyrazole (B372694) ring are pivotal for modulating the biological activity and selectivity of indazole derivatives. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov Synthetic strategies often exploit the differential reactivity of the N1 and N2 atoms to achieve regioselective alkylation, which is crucial as the position of the substituent can dramatically alter the compound's properties. beilstein-journals.org
SAR studies on inhibitors of the histone methyltransferases EZH2 and EZH1 revealed the critical role of the N1 substituent. In this series, various substituents at the N1 position of the indazole ring were found to have a more pronounced effect on EZH1 potency compared to EZH2 potency. mdpi.comnih.gov This differential impact allows for the fine-tuning of selectivity between closely related enzyme isoforms, a key goal in modern drug discovery. The development of N-substituted prolinamido indazole derivatives has also shown that the nature of the N1 substituent (e.g., benzyl (B1604629) vs. benzoyl) can significantly impact inhibitory activity against specific targets like ROCK I kinase. nih.gov
| Nitrogen Position | Substituent Type | Biological Target | SAR Finding | Reference |
| N1 | Various Alkyl/Aryl Groups | EZH1/EZH2 | N1 substituents had a stronger effect on EZH1 potency than EZH2, modulating selectivity. | mdpi.comnih.gov |
| N1 | Benzyl Group | ROCK I Kinase | Derivatives with a benzyl substituent showed better inhibitory activity than those with a benzoyl group. | nih.gov |
Positional Effects of Functional Groups on the Benzene Ring (e.g., C4, C6, C7)
Beyond the C5 position, other locations on the indazole's benzene ring, such as C4, C6, and C7, are important for modulating biological activity. SAR analyses have demonstrated that substituent groups at both the C4 and C6 positions play a crucial role in the inhibition of the IDO1 enzyme. mdpi.comnih.gov One study identified a compound with a 6-bromo substituent as a potent IDO1 inhibitor, underscoring the importance of this position. nih.gov
In a separate investigation of anti-cancer agents, the effect of placing a hydrophilic group at the indazole C6 position was explored. nih.gov The study found that among various substituents, a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group was optimal for anti-proliferative efficacy. nih.gov Moving this group to a different position or altering its structure led to a decrease in potency, highlighting the specific role of the C6 position. Furthermore, steric and electronic effects of substituents at C7 have been shown to influence the regioselectivity of N-alkylation, which in turn can impact the biological profile of the final compound. beilstein-journals.org
| Position | Substituent/Group | Biological Target/Activity | SAR Finding | Reference |
| C4 and C6 | Disubstitution | IDO1 Enzyme | Groups at both positions were crucial for inhibitory activity. | mdpi.comnih.gov |
| C6 | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | Cancer Cell Lines | Optimal substituent in the series for anti-proliferative activity. | nih.gov |
| C7 | NO₂ or CO₂Me | N-Alkylation Regioselectivity | Steric and electronic effects at C7 influence the ratio of N1/N2 alkylated products. | beilstein-journals.org |
Structure-Based Drug Design Strategies Derived from SAR Studies
The collective findings from SAR studies on the indazole scaffold provide a powerful roadmap for structure-based drug design. By understanding the specific roles of different substitution points, medicinal chemists can rationally design novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
Key strategies derived from these SAR studies include:
Targeting Hinge Regions: Utilizing the 1H-indazole-3-amine or similar motifs as effective hinge-binding fragments for kinase inhibitors. The rest of the molecule is then elaborated to maximize interactions with other parts of the binding site. nih.gov
Modulating Selectivity: Fine-tuning substituents on the N1 nitrogen to achieve selectivity between related enzyme isoforms, such as EZH1 and EZH2. mdpi.comnih.gov This is a sophisticated strategy to reduce off-target effects and improve the therapeutic window.
Optimizing Ring Substituents: Placing specific functional groups at key positions on the benzene ring to enhance target engagement. This includes installing disubstituent patterns at C4 and C6 for IDO1 inhibition or introducing carefully selected hydrophilic groups at C6 to balance potency and drug-like properties. nih.govnih.gov
Fragment-Based Discovery: Employing techniques like fragment-based lead discovery (FBLD) combined with virtual screening to identify novel indazole-based fragments that bind to a target. mdpi.comnih.gov These fragments are then grown and optimized based on detailed SAR to create potent leads.
Bioisosteric Replacement: Viewing the indazole ring as a bioisostere of other key heterocycles like indole (B1671886) allows for its incorporation into known pharmacophores to improve properties such as metabolic stability or target affinity. beilstein-journals.org
By integrating these strategies, researchers can efficiently navigate the chemical space around the 3-isopropyl-5-methyl-1H-indazole core to develop next-generation therapeutic agents.
Mechanistic Investigations of 3 Isopropyl 5 Methyl 1h Indazole and Analogues in Vitro Studies
Enzyme Inhibition Profiles
The indazole scaffold has proven to be a versatile template for the development of potent enzyme inhibitors, targeting various classes of enzymes involved in critical cellular processes.
Indazole derivatives have been widely investigated as inhibitors of several protein kinases, which are key regulators of cell signaling, proliferation, and survival.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The inhibition of VEGFR-2, a key mediator of angiogenesis, is a critical strategy in cancer therapy. researchgate.netnih.gov Numerous studies have identified indazole derivatives as potent VEGFR-2 inhibitors. researchgate.netnih.gov For instance, a series of indazole derivatives were designed and synthesized as VEGFR-2 kinase inhibitors, with the most potent compound, number 30, exhibiting an IC₅₀ of 1.24 nM. nih.gov This compound also demonstrated significant inhibition of angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs). researchgate.netnih.gov Another study reported an indazole derivative, compound 8, as a potent VEGFR-2 inhibitor with an IC₅₀ of 0.0554 µM, comparable to the established drug sorafenib. researchgate.net
c-Met: The c-Met proto-oncogene, a receptor tyrosine kinase, is often deregulated in human cancers. A series of indazoles were developed as novel c-Met inhibitors, with compound 4d showing the highest activity against c-Met with an IC₅₀ value of 0.17 μM in a TR-FRET-based assay. nih.gov
Glycogen Synthase Kinase-3 (GSK-3): GSK-3β is implicated in the pathophysiology of several conditions, including mood disorders. nih.gov Researchers have developed selective indazole-based GSK-3 inhibitors. nih.gov Efforts to optimize these inhibitors led to the discovery of compound 14, a potent inhibitor that was effective in an in vivo model for mood stabilization. nih.gov
Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), p38 Mitogen-Activated Protein Kinase (p38α MAPK), Pim Kinases, and Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8): While the indazole scaffold is explored for various kinase targets, specific in vitro inhibition data for 3-isopropyl-5-methyl-1H-indazole or its close analogs against EGFR, ALK, p38α MAPK, Pim kinases, and TRPM8 are not extensively detailed in the reviewed literature. However, inhibitors based on other heterocyclic systems have been reported for EGFR and p38α MAPK. scienceopen.commdpi.comnih.govmdpi.comresearchgate.net For example, trisubstituted imidazoles have been investigated as fourth-generation EGFR inhibitors. nih.gov
Table 1: In Vitro Kinase Inhibition by Indazole Analogues
| Compound/Analog Series | Target Kinase | IC₅₀ Value | Reference |
|---|---|---|---|
| Indazole Derivative (Compound 30) | VEGFR-2 | 1.24 nM | nih.gov |
| Indazole Derivative (Compound 8) | VEGFR-2 | 0.0554 µM | researchgate.net |
| Indazole Derivative (Compound 4d) | c-Met | 0.17 µM | nih.gov |
Cholinesterase inhibitors are primarily investigated for the treatment of Alzheimer's disease. monash.eduresearchgate.net
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Research has demonstrated that indazole derivatives can be potent and selective inhibitors of BChE. monash.eduresearchgate.net In one study, a series of 17 synthesized indazole derivatives were evaluated, and compound 4q was identified as a potent and selective BChE inhibitor. monash.eduresearchgate.net While direct inhibition of AChE by this series was less pronounced, other studies on different, yet related, heterocyclic scaffolds like indole-based thiadiazoles have shown dual inhibition of both AChE and BChE. mdpi.comnih.gov For example, an indole-based thiadiazole derivative (compound 8) exhibited potent inhibition of both enzymes with IC₅₀ values of 0.17 µM for AChE and 0.30 µM for BChE. nih.gov
Table 2: In Vitro Cholinesterase Inhibition by Indazole and Related Analogues
| Compound/Analog Series | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Indazole Derivative (Compound 4q) | BChE | Potent and selective inhibition (value not specified) | monash.eduresearchgate.net |
| Indole-based thiadiazole (Compound 8) | AChE | 0.17 µM | nih.gov |
Nicotinamide phosphoribosyltransferase (NAMPT), Cytochrome P450 Family 51 (CYP51), Rho-associated coiled-coil containing protein kinase II (ROCK-II), and Enhancer of zeste homolog 1/2 (EZH2/EZH1): Based on the available scientific literature, there is no specific information regarding the in vitro inhibitory activity of this compound or its direct analogues on the enzyme systems NAMPT, CYP51, ROCK-II, or EZH2/EZH1.
Receptor Interaction and Modulation Studies
Indazole derivatives have been identified as potent modulators of G-protein coupled receptors, most notably the cannabinoid receptors.
G-protein coupled receptor 84 (GPR84): GPR84 is a proinflammatory receptor, and its antagonists are of therapeutic interest. nih.govacs.orgqub.ac.ukresearchgate.net A study on 1,2,4-triazine (B1199460) GPR84 antagonists included a compound with a 1H-indazole moiety, demonstrating the utility of this scaffold in targeting GPR84. nih.gov The lead compound from this series, compound 42, was identified as a potent GPR84 antagonist. nih.govqub.ac.uk
Cannabinoid CB1 receptor: A significant body of research focuses on indazole-3-carboxamides as synthetic cannabinoid receptor agonists (SCRAs). researchgate.netresearchgate.netnih.govwikipedia.org These compounds often exhibit high potency and affinity for the CB1 receptor. researchgate.netnih.gov The indazole core is considered superior to the indole (B1671886) core in some analogues for CB1 affinity. nih.gov For example, the indazole analog AMB (6) showed a Kᵢ of 0.866 nM for the CB1 receptor. nih.gov Another indazole derivative, MAB-CHMINACA (25), was even more potent with a Kᵢ value of 0.333 nM for CB1. nih.gov A recently emerged analog, MDMB-5-methyl-INACA, which contains the 5-methyl-indazole core, has also been studied for its in vitro CB1 receptor activity. researchgate.net
Table 3: In Vitro Receptor Interaction of Indazole Analogues
| Compound/Analog | Target Receptor | Activity | Value (Kᵢ or EC₅₀) | Reference |
|---|---|---|---|---|
| AMB (6) | CB1 | Agonist | Kᵢ = 0.866 nM | nih.gov |
| MAB-CHMINACA (25) | CB1 | Agonist | Kᵢ = 0.333 nM | nih.gov |
| ADB-FUBINACA (24) | CB1 | Agonist | Kᵢ = 0.360 nM | nih.gov |
| 5F-ADB-PINACA (16) | CB1 | Agonist | Low nanomolar affinity | nih.gov |
| MDMB-4en-PINACA | CB1 | Agonist | EC₅₀ = 2.33 nM | researchgate.net |
| ADB-BINACA | CB1 | Agonist | EC₅₀ = 6.36 nM | researchgate.net |
Cellular Pathway Modulation
The interaction of indazole analogues with their molecular targets can trigger significant changes in cellular signaling pathways, leading to outcomes such as apoptosis and cell cycle arrest.
Induction of Apoptosis and Cell Cycle Arrest: Several studies have demonstrated the ability of indazole derivatives to induce apoptosis and disrupt the cell cycle in cancer cells. researchgate.netmdpi.comnih.gov A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their anticancer activity. researchgate.netmdpi.comnih.gov The most promising compound, 6o, exhibited an IC₅₀ of 5.15 µM against the K562 chronic myeloid leukemia cell line. nih.gov Mechanistic studies revealed that compound 6o induced apoptosis in K562 cells in a concentration-dependent manner. researchgate.netmdpi.com It was also shown to cause cell cycle arrest. researchgate.netmdpi.com The proposed mechanism involves the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. researchgate.netmdpi.comnih.gov
Table 4: Cellular Effects of Indazole Analogues
| Compound | Cell Line | Effect | Concentration | Reference |
|---|---|---|---|---|
| Compound 6o | K562 | IC₅₀ | 5.15 µM | nih.gov |
| Compound 6o | K562 | Apoptosis Induction | 10, 12, 14 µM | researchgate.netmdpi.com |
Identification and Characterization of Molecular Targets
The in vitro studies on indazole analogues have successfully identified and characterized several key molecular targets. The primary targets that have been consistently validated are:
Protein Kinases: Specifically, VEGFR-2, c-Met, and GSK-3 have been identified as key targets for various indazole-based inhibitors. researchgate.netnih.govnih.govnih.gov The interactions within the ATP-binding pocket of these kinases are often elucidated through molecular docking studies, which complement the in vitro enzyme assays. nih.gov
G-Protein Coupled Receptors: The cannabinoid CB1 receptor is a major, well-characterized target for a large class of indazole-3-carboxamide derivatives. researchgate.netresearchgate.netnih.gov These studies have provided detailed structure-activity relationships, highlighting how modifications to the indazole core and its substituents affect receptor affinity and potency. nih.gov Similarly, GPR84 has been identified as a target for indazole-containing antagonists. nih.govqub.ac.uk
Cholinesterases: Butyrylcholinesterase has been identified as a selective target for certain indazole derivatives, with molecular docking studies suggesting binding via hydrophobic and polar interactions. monash.eduresearchgate.net
Apoptotic Pathway Proteins: In the context of anticancer activity, proteins involved in the regulation of apoptosis, such as the Bcl2 family and the p53/MDM2 signaling pathway, have been identified as being modulated by indazole derivatives, leading to programmed cell death. researchgate.netmdpi.comnih.gov
Q & A
Q. What are the recommended synthetic routes for 3-Isopropyl-5-methyl-1H-indazole, and how can reaction progress be monitored?
- Methodological Answer : A common approach involves refluxing intermediates with catalysts under controlled conditions. For example, analogous indazole derivatives can be synthesized via condensation reactions using sodium acetate in acetic acid, as demonstrated in the synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives . Reaction progress is typically monitored using thin-layer chromatography (TLC) to track intermediate formation, followed by recrystallization for purification . Key parameters include solvent selection (e.g., ethanol or acetic acid), stoichiometric ratios, and reflux duration.
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : Use IR spectroscopy to identify functional groups (e.g., N-H stretches in indazole rings) and -/-NMR to confirm substituent positions. For example, -NMR peaks near δ 2.5–3.0 ppm may indicate isopropyl groups .
- Crystallography : Employ single-crystal X-ray diffraction with software suites like SHELX for structure refinement. WinGX and ORTEP provide tools for visualizing anisotropic displacement ellipsoids and generating crystallographic information files (CIFs) .
Advanced Research Questions
Q. How can computational methods like DFT optimize the molecular geometry of this compound and predict its electronic properties?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms can achieve high accuracy in thermochemical calculations. Basis sets like 6-31G(d) are recommended for geometry optimization. Studies show that gradient-corrected functionals reduce deviations in atomization energies to <2.4 kcal/mol, enabling reliable predictions of bond lengths and orbital interactions . Software such as Gaussian or ORCA can be used for these calculations.
Q. How should researchers design pharmacological assays to evaluate the bioactivity of this compound?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs. For example, indazole derivatives often modulate kinases or GPCRs .
- Assay Conditions : Use cell-based models (e.g., vascular smooth muscle cells) to assess vasodilation or anti-inflammatory effects. Dose-response curves (0.1–100 µM) and controls (e.g., cAMP/PKA inhibitors) are critical .
- Data Validation : Cross-validate results with orthogonal assays (e.g., Western blotting for protein expression or patch-clamp electrophysiology for ion channel modulation).
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies for variables like assay conditions (pH, temperature) or compound purity (HPLC ≥95% recommended) .
- Structural Reanalysis : Re-examine crystallographic data (e.g., using SHELXL) to confirm stereochemistry, which may affect binding affinity .
- Reproducibility Testing : Replicate key experiments under standardized protocols, focusing on solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
Data Analysis and Structural Insights
Q. How can researchers leverage X-ray crystallography to resolve ambiguities in the solid-state structure of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve overlapping electron densities.
- Refinement : Apply SHELXL for anisotropic refinement of heavy atoms (e.g., bromine or fluorine substituents) and incorporate hydrogen bonding networks using WinGX .
- Validation : Check R-factors (R1 < 5%) and generate Hirshfeld surfaces to analyze intermolecular interactions .
Methodological Pitfalls and Solutions
Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?
- Methodological Answer :
- Side Reactions : Isopropyl groups may undergo unintended alkylation. Use protecting groups (e.g., tert-butoxycarbonyl) during multi-step syntheses .
- Purification Issues : Low yields due to polar byproducts can be addressed via column chromatography with gradient elution (hexane/ethyl acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
